1-(2,3-Dimethylphenyl)butan-1-amine
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Overview
Description
1-(2,3-Dimethylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a dimethylphenyl group attached to the butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)butan-1-amine typically involves the alkylation of 2,3-dimethylphenylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
1-(2,3-Dimethylphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)butan-1-amine
- 1-(3,4-Dimethylphenyl)butan-1-amine
- 1-(2,3-Dimethylphenyl)propan-1-amine
Uniqueness
1-(2,3-Dimethylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12H,4,6,13H2,1-3H3 |
InChI Key |
IKLDDWSUHKLYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1C)C)N |
Origin of Product |
United States |
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